molecular formula C17H20Cl2N2OS B590456 7-Hydroxy Chlorpromazine Hydrochloride CAS No. 51938-11-5

7-Hydroxy Chlorpromazine Hydrochloride

Cat. No.: B590456
CAS No.: 51938-11-5
M. Wt: 371.3 g/mol
InChI Key: OTIORHLXOLCOAV-UHFFFAOYSA-N
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Description

7-Hydroxy Chlorpromazine Hydrochloride is a major metabolite of the prototypical phenothiazine antipsychotic drug, chlorpromazine . Chlorpromazine is extensively metabolized in the body, and 7-hydroxylation is a significant metabolic pathway, producing this compound for research purposes . The parent drug, chlorpromazine, exerts its primary effects through antagonism of postsynaptic dopamine D2 receptors in the mesolimbic pathway, which is believed to underlie its antipsychotic properties . Furthermore, chlorpromazine is a broad-profile antagonist at several other receptor types, including serotonergic (5-HT), alpha-adrenergic, histaminic (H1), and muscarinic receptors . This multifaceted mechanism of action is responsible for both the therapeutic effects and the side-effect profile of the drug . As a key metabolite, 7-Hydroxy Chlorpromazine is an essential compound for conducting in-vitro and in-vivo studies aimed at elucidating the complete pharmacokinetic and metabolic fate of chlorpromazine . Researchers utilize this chemical reference standard to investigate the activity of metabolites, understand the complex disposition of the parent drug, and explore the role of metabolic pathways in the overall efficacy and safety profile of antipsychotic therapeutics .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS.ClH/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20;/h4-7,10-11,21H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIORHLXOLCOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51938-11-5
Record name 10H-Phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51938-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biochemical Pathways and Enzymatic Biotransformation of 7 Hydroxy Chlorpromazine Hydrochloride

Elucidation of Hepatic Cytochrome P450 Enzymes in 7-Hydroxylation Processes

The primary site for the metabolism of chlorpromazine (B137089) is the liver, where the cytochrome P450 (CYP) enzyme system plays a pivotal role. drugbank.comwikipedia.org The 7-hydroxylation of chlorpromazine is a key phase I metabolic reaction.

Identification and Characterization of Specific CYP Isoforms Catalyzing Chlorpromazine to 7-Hydroxy Chlorpromazine

Research has identified that the conversion of chlorpromazine to 7-hydroxy chlorpromazine is predominantly catalyzed by two main cytochrome P450 isoforms: CYP2D6 and CYP1A2. nih.govcdnsciencepub.com Studies using human liver microsomes and cDNA-expressed human CYPs have confirmed that CYP2D6 is the primary enzyme responsible for this metabolic step, with CYP1A2 also contributing significantly. nih.gov The contribution of CYP2D6 to the formation of 7-hydroxy chlorpromazine in human liver microsomes is estimated to be approximately two-fold higher than that of CYP1A2. cdnsciencepub.com

The activity of chlorpromazine 7-hydroxylase in human liver microsomes shows strong correlations with the marker activities for both CYP2D6 (desipramine 2-hydroxylase activity) and CYP1A2 (phenacetin O-deethylase activity). nih.gov

Enzymatic Reaction Kinetics and Mechanistic Pathways of Hydroxylation

The enzymatic conversion of chlorpromazine to its 7-hydroxy metabolite follows Michaelis-Menten kinetics. nih.gov In studies with human liver microsomes, the apparent Michaelis constant (Km) and maximum velocity (Vmax) for chlorpromazine 7-hydroxylation have been determined. nih.gov

The mechanistic pathway of hydroxylation involves the monooxygenase activity of the CYP enzymes, where an oxygen atom is incorporated into the chlorpromazine molecule at the 7th position of the phenothiazine (B1677639) ring. researchgate.net

Table 1: Kinetic Parameters of Chlorpromazine 7-Hydroxylation in Human Liver Microsomes
ParameterValueReference
Apparent Km3.4 +/- 1.0 µM nih.gov
Apparent Vmax200.5 +/- 83.7 pmol/min/mg nih.gov

Exploration of Extrahepatic Biotransformation Pathways

While the liver is the primary site of chlorpromazine metabolism, extrahepatic tissues also contribute to its biotransformation. drugbank.comnih.gov Metabolism has been observed in the kidneys and the small intestine. nih.govnih.gov Studies using microsomes from the small intestinal mucosa of guinea pigs have demonstrated the formation of desmethyl and S-oxide metabolites of chlorpromazine. However, in human duodenal mucosa extracts, the metabolic activity towards chlorpromazine was found to be minimal. nih.gov The specific contribution of extrahepatic tissues to the 7-hydroxylation of chlorpromazine is less characterized compared to hepatic metabolism.

Research on Genetic Polymorphisms Influencing Metabolic Variation in Experimental Models

Genetic polymorphisms in CYP enzymes can lead to significant inter-individual variations in drug metabolism. nih.gov For chlorpromazine, polymorphisms in the CYP2D6 gene are of particular importance due to its major role in 7-hydroxylation. nih.gov Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which can affect the plasma concentrations of both the parent drug and its metabolites.

Furthermore, polymorphisms in the dopamine (B1211576) D2 receptor gene (DRD2) have been associated with the therapeutic response to chlorpromazine, although this is related to the drug's pharmacodynamics rather than its metabolism. nih.govwikipedia.org For instance, the -141C Ins/Del polymorphism in the DRD2 gene has been linked to the efficacy of chlorpromazine treatment in some patient populations. nih.gov

Investigation of Enzymatic Inducers and Inhibitors Affecting 7-Hydroxylation in Research Studies

The activity of CYP enzymes can be modulated by inducers and inhibitors, which can alter the metabolic rate of chlorpromazine and the formation of 7-hydroxy chlorpromazine.

Inhibitors:

Quinidine , a selective inhibitor of CYP2D6, has been shown to completely inhibit chlorpromazine 7-hydroxylase activity in human liver microsomes with high CYP2D6 activity. nih.gov

Alpha-naphthoflavone , an inhibitor of CYP1A2, marginally inhibits this activity in microsomes with high CYP2D6 activity but can inhibit it to 55-65% of the control in microsomes with low CYP2D6 activity, highlighting the role of CYP1A2 in such cases. nih.gov

Inducers:

Substances that induce CYP1A2, such as components of tobacco smoke (polycyclic aromatic hydrocarbons), can increase the metabolism of chlorpromazine. mdpi.commdpi.com This induction may necessitate adjustments in chlorpromazine dosage for heavy smokers to achieve the desired therapeutic effect. mdpi.com

Phenothiazines themselves, including chlorpromazine, have been shown in rat models to be preferential inducers of CYP2B1. nih.gov

Table 2: Effects of Inhibitors on Chlorpromazine 7-Hydroxylase Activity
InhibitorTarget CYP IsoformObserved EffectReference
QuinidineCYP2D6Complete inhibition in high CYP2D6 activity microsomes. nih.gov
Alpha-naphthoflavoneCYP1A2Marginal inhibition in high CYP2D6 activity microsomes; 55-65% inhibition in low CYP2D6 activity microsomes. nih.gov

Studies on Conjugation Reactions of 7-Hydroxy Chlorpromazine Hydrochloride (e.g., Glucuronidation)

Following its formation, 7-hydroxy chlorpromazine undergoes phase II conjugation reactions, primarily glucuronidation, to facilitate its excretion from the body. nih.govwikipedia.org This process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of 7-hydroxy chlorpromazine, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govtaylorandfrancis.com

The resulting glucuronide conjugate is more water-soluble and is readily eliminated via urine or feces. wikipedia.org In vitro studies using hepatic microsomes have demonstrated the formation of the glucuronide of 7-hydroxychlorpromazine (B195717). nih.gov The apparent Km of the transferase for 7-hydroxychlorpromazine in guinea pig liver microsomes was found to be 9.5 X 10-5 M. nih.gov The rate of conjugation can vary between species, with preparations from guinea pig liver showing almost twice the rate of those from rat liver. nih.gov

Advanced Analytical Methodologies for 7 Hydroxy Chlorpromazine Hydrochloride Research

Chromatographic Techniques for Metabolite Profiling and Quantification

Chromatography is the cornerstone of separating 7-Hydroxy Chlorpromazine (B137089) Hydrochloride from its parent compound and other metabolites in biological samples. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Applications in Metabolite Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Chlorpromazine and its metabolites due to its versatility and applicability to non-volatile and thermally labile compounds. nih.gov Various HPLC methods have been developed to achieve the separation and quantification of 7-Hydroxy Chlorpromazine, Chlorpromazine, and other key metabolites like Chlorpromazine Sulfoxide (B87167) and Norchlorpromazine Sulfoxide. oup.com

One approach involves ion-pair HPLC with a standard silica column, which has been successfully applied to assay plasma for 7-Hydroxychlorpromazine (B195717). tandfonline.com This method uses ultraviolet (UV) absorption for detection and can measure levels as low as 10 ng/mL. tandfonline.com Another strategy employs a silica column with a mobile phase containing ethanolamine, methanol, and water to resolve major metabolites in extracts from post-mortem tissues. oup.com This system effectively separates the target compounds from endogenous interferences, which are mostly eluted early in the chromatographic run. oup.com

Modern ultra-high-performance liquid chromatography (UHPLC) systems, often paired with photodiode array (PDA) detectors, offer enhanced resolution and speed. nih.gov A typical UHPLC method might use a C18 column with an isocratic mobile phase consisting of ammonium formate buffer and methanol for separation. nih.gov

ParameterMethod 1 (Ion-Pair HPLC) tandfonline.comMethod 2 (Post-Mortem Tissue HPLC) oup.comMethod 3 (UPLC-UV) nih.gov
Stationary Phase Silica10 µm SilicaWaters BEH C18 (1.7 µm)
Mobile Phase Proprietary ion-pair systemEthanolamine:Methanol:Water20 mM Ammonium Formate (pH 3.5):Methanol (60:40 v/v)
Detection UV AbsorbanceUV AbsorbancePhotodiode Array (PDA) at 280 nm
Application Plasma samplesPost-mortem tissue extractsPharmaceutical and biological fluids
Lower Limit of Quantification (LLOQ) 10 ng/mLNot specifiedNot specified

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolite Characterization

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) represent another powerful approach for the determination of Chlorpromazine and its metabolites. tandfonline.comacs.org These methods are highly sensitive but often require a derivatization step to increase the volatility and thermal stability of the analytes, which can be a drawback compared to HPLC. amazonaws.com Nevertheless, GC-based techniques have been successfully used for therapeutic drug monitoring (TDM) and analysis in various biological fluids. tandfonline.comacs.org

A novel GC-MS method utilizing dispersive liquid-liquid microextraction (DLLME) has been developed for the therapeutic monitoring of Chlorpromazine in human plasma. tandfonline.com This method demonstrates high sensitivity, with a lower limit of quantification set at 30 ng/mL, which is well within the therapeutic range for the parent drug. tandfonline.com The use of a single quadrupole mass spectrometer provides the necessary selectivity for accurate quantification. tandfonline.com Earlier methods also employed GC with electron capture detection to determine nanogram quantities of Chlorpromazine and its metabolites in plasma. acs.org Challenges in GC analysis include the potential for thermal degradation of metabolites during the process. oup.com

ParameterGC-MS with DLLME tandfonline.comGC/MS for Biological Fluids acs.org
Instrument Shimadzu GC-MS-QP2010 plusGas Chromatograph with Electron Capture Detector
Column Restek Rtx-5MS (30 m x 0.25 mm ID, 0.10 µm film)Not specified
Sample Preparation Dispersive Liquid-Liquid Microextraction (DLLME)Solvent Extraction
Application Therapeutic drug monitoring in human plasmaDetermination in plasma
Lower Limit of Quantification (LLOQ) 30 ng/mLNanogram levels

Mass Spectrometry (MS) Techniques for Structural Elucidation and Precise Quantification

Mass Spectrometry is indispensable for the analysis of 7-Hydroxy Chlorpromazine Hydrochloride, providing definitive structural information and highly sensitive quantification. When coupled with chromatographic separation, MS-based methods are considered the gold standard in metabolic research. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Biotransformation and Metabolite Identification Studies

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a premier analytical tool for studying the biotransformation of Chlorpromazine and quantifying its metabolites. nih.govresearchgate.net This technique combines the powerful separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry, often using a triple quadrupole (QqQ) or Q-Trap system. nih.govnih.gov An LC-MS/MS method was specifically established to quantify 7-Hydroxychlorpromazine, N-monodesmethylchlorpromazine, and Chlorpromazine sulfoxide in microsomal enzymes for the first time. nih.govresearchgate.net

These methods are fully validated in matrices like rat liver microsomes and partially verified in human liver and placenta microsomes. nih.govresearchgate.net The high accuracy and sensitivity of LC-MS/MS have been successfully applied to investigate Chlorpromazine metabolism in these different enzyme systems. nih.gov The technique typically operates in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov

AnalytePrecursor Ion (m/z)Product Ion (m/z)Application MatrixReference
7-Hydroxychlorpromazine335.186.1Microsomal enzymes nih.gov
N-monodesmethylchlorpromazine305.186.1Microsomal enzymes nih.gov
Chlorpromazine sulfoxide335.186.1Microsomal enzymes nih.gov
Chlorpromazine319.186.1Microsomal enzymes nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Metabolite Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) offers significant advantages over nominal mass instruments by providing high mass resolution and accuracy. nju.edu.cn This capability is crucial for the unambiguous identification of metabolites and the determination of their elemental formulas. nju.edu.cn Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are common HRMS platforms. nju.edu.cnnih.gov

In the context of this compound research, HRMS helps in the accurate characterization and structure derivation of metabolites, distinguishing between isobaric compounds (molecules with the same nominal mass but different exact masses and elemental compositions). nju.edu.cn This is particularly useful in untargeted metabolomics studies where unknown metabolites are screened and identified. nih.gov For instance, an LC-MS-based untargeted metabolomics approach using a Q Exactive (HRMS) instrument was used to obtain accurate mass and retention times for differential metabolites after fatal intoxication with Chlorpromazine. nih.gov

Quadrupole-Orbitrap Mass Spectrometry (Q-Orbitrap MS) in Comprehensive Metabolite Analysis

The combination of a quadrupole and an Orbitrap mass analyzer into a single hybrid instrument (Q-Orbitrap MS) provides a powerful platform for both quantitative and qualitative metabolite analysis. nju.edu.cn This technology merges the targeted quantification capabilities of a quadrupole with the high-resolution, accurate-mass (HRAM) full-scan and MS/MS capabilities of the Orbitrap. nju.edu.cn

A method using ultrahigh-performance liquid chromatography coupled with Q-Orbitrap MS (UHPLC-Q-Orbitrap MS) was developed for the comprehensive identification and determination of Chlorpromazine and four of its major metabolites, including 7-Hydroxychlorpromazine, in animal-derived foods. nju.edu.cn The Q-Orbitrap system allows for confident identification based on accurate mass error of the precursor ion (within ± 5 ppm) and the presence of multiple abundant product ions. nju.edu.cn This comprehensive approach enables not only the quantification of known metabolites but also the screening for and identification of other potential risk compounds and degradation products in a single analysis. nju.edu.cn

ParameterUHPLC-Q-Orbitrap MS Method nju.edu.cn
Instrument UHPLC coupled to Q-Orbitrap Mass Spectrometer
Scan Mode Full MS scan for quantification; dd-MS2 for identification
Identification Criteria Accurate mass error < 5 ppm; presence of ≥3 product ions
Application Determination of CPZ and its metabolites in food samples
Quantified Metabolites 7-HOCPZ, CPZSO, DMCPZ, PZ

Spectroscopic Methods in Metabolite Structural Research (e.g., Nuclear Magnetic Resonance, UV-Vis)

Spectroscopic methods are indispensable for the structural confirmation and elucidation of metabolites like this compound in research settings. Techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's chemical structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of molecules. For this compound, ¹H and ¹³C NMR would be used to confirm the position of the hydroxyl group on the phenothiazine (B1677639) ring and the integrity of the dimethylaminopropyl side chain. While specific NMR data for this particular metabolite is not extensively published, a comprehensive NMR study on its parent compound, Chlorpromazine Hydrochloride, provides insight into the expected signals and the challenges, such as structural disorder in the side chain, that can be analyzed. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is valuable for quantification and preliminary identification. Chlorpromazine and its derivatives exhibit distinct absorption in the UV region due to the conjugated aromatic system of the phenothiazine core. jcbms.org Chlorpromazine hydrochloride typically shows a maximum absorption (λmax) around 254 nm. jcbms.orgchemrxiv.org The introduction of a hydroxyl group in the 7-position is expected to cause a slight shift in the absorption maximum, a phenomenon that can be used to differentiate the metabolite from the parent drug.

Table 1: Spectroscopic Data for Phenothiazine Compounds

Compound Method Key Parameter Observed Value/Characteristic
Chlorpromazine UV-Vis λmax ~254 nm jcbms.orgchemrxiv.org
7-Hydroxy Chlorpromazine UV-Vis Expected λmax Shift from parent compound's λmax
Chlorpromazine HCl Solid-State NMR Analysis Focus Dynamics and disorder of the aliphatic side chain nih.gov

Advanced Sample Preparation Strategies for Biological Matrices in Research (e.g., Microsomes, Cell Culture Media, Animal Tissues)

The accurate analysis of this compound from complex biological matrices is critically dependent on effective sample preparation. The goal is to isolate the analyte from interfering substances such as proteins, lipids, and salts, and to concentrate it for sensitive detection.

Sample Preparation for Biological Matrices:

Microsomes: In in vitro metabolism studies using human liver microsomes, the reaction is typically stopped by adding a cold organic solvent like acetonitrile. researchgate.net This process precipitates the microsomal proteins, which can then be removed by centrifugation, leaving the metabolites in the supernatant for analysis.

Cell Culture Media: Similar to microsome preparations, protein precipitation is a common first step.

Animal Tissues (e.g., Plasma, Serum, Brain): For plasma and serum samples, protein precipitation is often followed by more advanced extraction techniques to achieve the necessary purity and concentration. tandfonline.comnih.gov Brain tissue requires an initial homogenization step before extraction. rsc.org

Extraction Techniques:

Liquid-Liquid Extraction (LLE): LLE is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquids. For phenothiazines, a sample is typically alkalinized to ensure the compound is in its neutral, more organic-soluble form, and then extracted with an organic solvent like a mixture of isopropyl ether and pentane. nih.gov The analyte is then back-extracted into an acidic aqueous solution for analysis. nih.gov

Solid-Phase Extraction (SPE): SPE has become a preferred method due to its efficiency, selectivity, and potential for automation. nih.gov For chlorpromazine and its metabolites, C8 or C18 bonded silica cartridges are commonly used. nih.govjfda-online.com The sample is loaded onto the conditioned cartridge, interfering substances are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. nih.gov

Magnetic Solid-Phase Extraction (MSPE): A newer variation, MSPE, utilizes magnetic nanoparticles coated with an appropriate sorbent. rsc.orgnih.gov This technique simplifies the extraction process as the sorbent with the bound analyte can be quickly and easily separated from the sample matrix using a strong magnet, eliminating the need for centrifugation or filtration. nih.govnih.gov

Table 2: Comparison of Sample Preparation Techniques for Phenothiazine Metabolites

Technique Principle Common Matrices Advantages Disadvantages
Protein Precipitation Solubilization of analyte and precipitation of proteins with an organic solvent. Microsomes, Plasma Simple, fast. Non-selective, may result in matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases. Plasma, Urine High recovery for certain compounds. Labor-intensive, uses large volumes of organic solvents. tandfonline.com
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid mobile phase. Plasma, Urine, Tissues High selectivity, good concentration factor, easily automated. nih.gov Can be more costly than LLE.
Magnetic SPE (MSPE) Adsorption onto magnetic nanoparticles. Plasma, Urine, Water Rapid, simple separation, no centrifugation needed. nih.gov Potential for nanoparticle aggregation.

Validation and Optimization of Analytical Methods for Research Purity and Accuracy

To ensure that data from research studies are reliable and accurate, the analytical methods used for quantifying this compound must be rigorously validated and optimized. High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection, is a cornerstone technique for this purpose. jcbms.orgnih.govresearchgate.net

Method Validation Parameters: A comprehensive method validation protocol assesses several key performance characteristics:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For chlorpromazine analysis, linear ranges such as 2.0–500.0 ng/mL have been established with correlation coefficients (R²) of 0.998 or greater. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations. Accuracies should typically be within ±15% of the nominal value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with intra-day and inter-day precision values ideally below 15%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For sensitive HPLC methods, LOQs for chlorpromazine and its metabolites can be as low as 2.0 ng/mL in plasma. nih.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. nih.gov

Recovery: The efficiency of the extraction process, calculated by comparing the analyte response from an extracted sample to the response of a non-extracted standard of the same concentration. Recoveries for phenothiazines are often above 74%. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. nih.gov

Optimization: Method optimization involves adjusting parameters to achieve the best possible separation and detection. For an HPLC method, this includes optimizing the mobile phase composition (e.g., acetonitrile and ammonium acetate buffer), pH, column type (e.g., C8 or C18), and detector settings. nih.gov The goal is to achieve sharp, symmetrical peaks with good resolution from other components in a reasonable analysis time.

Table 3: Typical Validation Parameters for an HPLC-UV Method for Phenothiazine Analysis in Plasma

Parameter Typical Acceptance Criteria/Value Reference
Linearity (Range) 2.0–500.0 ng/mL nih.gov
Correlation Coefficient (R²) > 0.998 nih.gov
Lower Limit of Quantification (LLOQ) 2.0 ng/mL nih.gov
Accuracy (as % deviation) Within ±15% nih.gov
Precision (as % RSD) < 15% nih.gov
Extraction Recovery > 74% nih.gov

Molecular and Cellular Pharmacological Research Mechanisms of 7 Hydroxy Chlorpromazine Hydrochloride

In Vitro Receptor Binding and Ligand Interaction Studies

Research into the binding profile of 7-Hydroxy Chlorpromazine (B137089) Hydrochloride indicates that it retains significant activity at several receptors targeted by its parent compound, chlorpromazine. Studies comparing the binding affinities of phenothiazine (B1677639) drugs and their metabolites have shown that hydroxylated metabolites, such as 7-Hydroxy Chlorpromazine, contribute meaningfully to the pharmacological effects.

Investigations into Dopamine (B1211576) Receptor Subtype Interactions (e.g., D1, D2)

7-Hydroxy Chlorpromazine is an active metabolite that interacts with dopaminergic systems. In vivo studies have shown it can reverse the effects of D-amphetamine on the firing rate of dopaminergic neurons, an action indicative of dopamine receptor blockade. In vitro binding assays have further elucidated this interaction. One study found that ring-hydroxylated metabolites of chlorpromazine retain a considerable affinity for dopamine D2 receptors. nih.gov Specifically, their potency for D2 receptor binding was estimated to be between 20% and 70% of that of the parent chlorpromazine compound. nih.gov Further research that measured the anti-D₂ activity of chlorpromazine and its major metabolites confirmed that these metabolites are pharmacologically active at this receptor. nih.gov

Characterization of Adrenergic Receptor Modulation

7-Hydroxy Chlorpromazine has been shown to interact with adrenergic receptors, though with a degree of selectivity. Research comparing phenothiazine metabolites found that ring-hydroxylated metabolites have a binding affinity for alpha-1 adrenoceptors that is approximately 20% to 70% of the parent compound's affinity. nih.gov In contrast, their affinity for alpha-2 adrenoceptors is significantly lower, with studies reporting it to be 10 to 500 times weaker than their affinity for alpha-1 and D2 receptors. nih.gov This indicates a clear preference for alpha-1 over alpha-2 adrenergic receptors.

Receptor SubtypeRelative Binding Affinity of 7-Hydroxy Chlorpromazine (Compared to Chlorpromazine)
Dopamine D220% - 70%
Alpha-1 Adrenergic20% - 70%
Alpha-2 AdrenergicVery Low

This table presents generalized relative affinity data for ring-hydroxylated metabolites based on available research.

Examination of Other Neurotransmitter Receptor Interactions

While detailed binding data for 7-Hydroxy Chlorpromazine at other neurotransmitter receptors are not extensively documented, the parent compound, chlorpromazine, is known for its broad receptor profile, which includes antagonism of muscarinic cholinergic and histamine (B1213489) H1 receptors. nih.gov Studies examining various phenothiazine metabolites have investigated their binding at muscarinic cholinergic receptors, suggesting that metabolic transformation influences activity at these sites as well. nih.gov However, specific affinity (Kᵢ) values for 7-Hydroxy Chlorpromazine at these other receptor sites remain an area for further investigation.

Research on Ion Channel Modulation in Experimental Systems

Direct experimental research specifically investigating the effects of 7-Hydroxy Chlorpromazine on these ion channels is limited. However, studies on other metabolites, such as 7,8-dihydroxychlorpromazine, have shown distinct effects on calcium movement and ganglionic transmission compared to the parent drug. nih.gov This demonstrates that metabolites can have unique ion channel modulation profiles, underscoring the need for specific studies on 7-Hydroxy Chlorpromazine to fully characterize its activity.

Studies on Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways by 7-Hydroxy Chlorpromazine is inferred primarily from its receptor binding profile. Its antagonist activity at D2 dopamine receptors, which are typically Gᵢ-coupled, would be expected to lead to an increase in cyclic AMP (cAMP) levels by relieving the inhibition of adenylyl cyclase.

Conversely, its antagonism at Gᵩ-coupled receptors, such as alpha-1 adrenergic and 5-HT2A receptors, would interfere with the phospholipase C (PLC) signaling cascade. This pathway normally leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Research on the parent compound, chlorpromazine, has shown that it can inhibit store-operated calcium entry that occurs subsequent to PLC activation. nih.gov Given that 7-Hydroxy Chlorpromazine binds to these same Gᵩ-coupled receptors, it may produce similar modulatory effects on these downstream pathways. However, dedicated studies examining the specific impact of 7-Hydroxy Chlorpromazine on these intracellular signaling cascades are required for a definitive characterization.

G-Protein Coupled Receptor (GPCR) Signaling Transduction Research

7-Hydroxy Chlorpromazine's primary mechanism of action involves its interaction with G-Protein Coupled Receptors (GPCRs), particularly within the dopaminergic and serotonergic systems. As an active metabolite, its affinity for these receptors is crucial to its pharmacological activity.

Research using striatal homogenates to study D2 dopamine receptor binding has been fundamental in understanding the activity of phenothiazines. In competitive binding assays using radioligands like [3H]spiperone, various compounds are assessed for their ability to displace the radioligand, thereby determining their binding affinity. nih.gov While extensive databases of binding affinities (Ki values) exist for numerous antipsychotics, specific and comprehensive Ki values for 7-Hydroxy Chlorpromazine are not as widely documented as for its parent compound. nih.govresearchgate.net

However, comparative studies have established that 7-Hydroxy Chlorpromazine possesses a potency at dopamine receptors that is similar to that of Chlorpromazine itself. nih.gov This is significant because the metabolite can be found in plasma at concentrations comparable to the parent drug, suggesting it is responsible for a substantial portion of the clinical effects attributed to Chlorpromazine. nih.gov The parent compound, Chlorpromazine, demonstrates high affinity for Dopamine D2 receptors and is also a potent antagonist at Serotonin 5-HT2A receptors. nih.govnih.gov This dual antagonism at D2 and 5-HT2A receptors is a hallmark of many antipsychotic agents. nih.gov Given its activity as a major metabolite, it is understood that 7-Hydroxy Chlorpromazine contributes to this receptor blockade profile.

Interactive Data Table: Comparative Receptor Profile

The following table summarizes the known receptor interactions for 7-Hydroxy Chlorpromazine Hydrochloride, primarily in relation to its parent compound.

Receptor TargetCompoundFindingImplication
Dopamine D2 Receptor 7-Hydroxy ChlorpromazinePotency is similar to Chlorpromazine. nih.govA major contributor to the antipsychotic effects observed with Chlorpromazine administration.
Dopamine D4 Receptor ChlorpromazineExhibits high affinity (Ki < 20 nM). northwestern.eduThe metabolite likely shares this affinity, contributing to the broad dopaminergic blockade.
Serotonin 5-HT2A Receptor ChlorpromazineDemonstrates high levels of receptor blockade. nih.govThe metabolite is expected to contribute to the overall 5-HT2A antagonism.

Kinase Activity Modulation Investigations

The downstream signaling effects following GPCR activation often involve the modulation of various protein kinases. While direct studies on 7-Hydroxy Chlorpromazine's specific impact on kinase activity are limited, research into the parent compound, Chlorpromazine, provides significant insights into potential mechanisms shared by its active metabolites.

Key signaling pathways implicated in the action of antipsychotics include the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cellular growth, proliferation, and survival. nih.gov The mTOR signaling cascade integrates inputs from numerous upstream pathways, including those activated by growth factors and stress, and its activity is crucial for processes like protein synthesis. nih.govmdpi.com This pathway is nucleated by two distinct complexes, mTORC1 and mTORC2. nih.gov

Furthermore, Protein Kinase C (PKC) is another critical enzyme in signal transduction that is implicated in the action of psychotropic compounds. nih.govnih.gov PKC activation itself is a complex process that relies on phosphorylation and cofactor binding. mdpi.com Research on the PKC inhibitor H-7 has shown that it can affect various cellular functions, indicating the complexity of pathways that may or may not involve PKC. nih.govnih.gov While specific investigations into 7-Hydroxy Chlorpromazine's direct modulation of PKC or mTOR are not detailed in available literature, the established effects of Chlorpromazine on these kinase-related signaling networks suggest that its active metabolites likely participate in these downstream cellular events.

Neurotransmitter System Modulation Research in In Vitro and Ex Vivo Models

In vitro and ex vivo studies have been instrumental in elucidating the effects of 7-Hydroxy Chlorpromazine on neurotransmitter systems, primarily the dopamine system. A key finding from these research models is the compound's ability to increase dopamine turnover. nih.gov This effect is a direct consequence of its antagonist activity at D2 receptors. By blocking these presynaptic and postsynaptic receptors, the normal feedback inhibition of dopamine synthesis and release is disrupted, leading to a compensatory increase in dopamine metabolism.

This modulation has been observed in studies of the rat striatum, a brain region critical for motor control and reward that is densely populated with dopaminergic neurons. nih.govnih.gov The increased turnover of dopamine in this region is a functional indicator of the compound's potent D2 receptor blockade.

Cellular Uptake and Intracellular Distribution Mechanisms in Research Models

The ability of a compound to exert its effects is dependent on its capacity to cross the cell membrane and reach its intracellular targets. Research on the parent compound, Chlorpromazine, has provided a model for the cellular uptake of phenothiazines. Studies utilizing inhibitors of endocytosis have shown that Chlorpromazine is often used as a tool to block clathrin-mediated endocytosis, suggesting this is a primary route of entry for the molecule.

Once inside the cell, the distribution of the compound is critical. Investigations into the subcellular localization of radiolabeled compounds are essential for understanding their mechanism of action. nih.gov For 7-Hydroxy Chlorpromazine, its distribution has been identified within the cytoplasm and at the cell membrane. This localization is consistent with its action on transmembrane GPCRs and its potential interaction with cytoplasmic signaling proteins and kinases. The process of cellular uptake and subsequent distribution is dynamic, with compounds potentially being trafficked to various organelles or compartments over time. nih.govresearchgate.net

Preclinical and in Vitro Research Models for 7 Hydroxy Chlorpromazine Hydrochloride Studies

Utilization of Isolated Enzyme Systems for Kinetic and Mechanistic Characterization

Isolated enzyme systems are fundamental tools for dissecting the specific biochemical reactions involved in the metabolism of xenobiotics. They offer a reductionist approach to study enzyme kinetics and identify the specific enzymes responsible for the formation of metabolites like 7-Hydroxy Chlorpromazine (B137089).

Hepatic microsomes, which are vesicles of the endoplasmic reticulum isolated from liver tissue, are a cornerstone of metabolic research. They contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.

Studies using human liver microsomes have been instrumental in characterizing the 7-hydroxylation of Chlorpromazine. Research has shown that human hepatic microsomes predominantly produce the 7-hydroxyl metabolite, in contrast to preparations from other species like the guinea pig, where N-oxide formation is more significant nih.gov. This highlights species-specific differences in metabolic pathways. The kinetics of this reaction in human liver microsomes follow Michaelis-Menten behavior, allowing for the determination of key kinetic parameters. nih.gov Further research has also utilized microsomal preparations from rat and guinea pig livers to study the subsequent metabolism of 7-Hydroxy Chlorpromazine itself, specifically its conjugation via glucuronidation nih.gov.

Table 1: Kinetic Parameters of Chlorpromazine 7-Hydroxylation in Human Liver Microsomes
ParameterValue (Mean +/- SD)
Apparent Km3.4 +/- 1.0 &micro;M
Apparent Vmax200.5 +/- 83.7 pmol/min/mg
This table presents the Michaelis-Menten kinetic constants for the formation of 7-Hydroxy Chlorpromazine from its parent compound in human liver microsomal preparations. Data sourced from a study identifying the cytochrome P450 isoforms involved in the reaction nih.gov.

To pinpoint exactly which CYP enzymes are responsible for a specific metabolic reaction, researchers use recombinant enzyme systems. These systems involve expressing a single, known human CYP isoform in a cellular system (like insect cells or bacteria) that otherwise lacks CYP activity.

Using a panel of eleven cDNA-expressed human CYPs, studies have demonstrated that CYP2D6 and CYP1A2 are the primary enzymes responsible for Chlorpromazine 7-hydroxylation. nih.gov The Km values for 7-hydroxylation by both recombinant CYP2D6 and CYP1A2 were consistent with the values observed in whole human liver microsomes nih.gov. The dominant role of these two enzymes was confirmed through correlation and inhibition studies in human liver microsomes. Activity correlated well with markers for CYP2D6 (desipramine 2-hydroxylase activity) and CYP1A2 (phenacetin O-deethylase activity) nih.gov. Furthermore, quinidine, a selective CYP2D6 inhibitor, completely blocked the reaction in microsomes with high CYP2D6 activity, while α-naphthoflavone, a CYP1A2 inhibitor, had a more significant inhibitory effect in microsomes with low CYP2D6 activity nih.gov. These findings clearly suggest that 7-hydroxylation of Chlorpromazine is catalyzed mainly by CYP2D6 and to a lesser extent by CYP1A2 nih.gov.

Table 2: Evidence for Cytochrome P450 Isoform Contribution to Chlorpromazine 7-Hydroxylation
CYP IsoformMethod of DeterminationFinding
CYP2D6Recombinant Enzyme ActivityExhibited significant activity for Chlorpromazine 7-hydroxylation nih.gov.
Correlation AnalysisActivity correlated with the CYP2D6 marker desipramine 2-hydroxylase (r = 0.763) nih.gov.
Chemical InhibitionQuinidine (CYP2D6 inhibitor) completely inhibited the reaction nih.gov.
CYP1A2Recombinant Enzyme ActivityExhibited significant activity for Chlorpromazine 7-hydroxylation nih.gov.
Correlation AnalysisActivity correlated with the CYP1A2 marker phenacetin O-deethylase (r = 0.638) nih.gov.
Chemical Inhibition&alpha;-Naphthoflavone (CYP1A2 inhibitor) partially inhibited the reaction nih.gov.
This table summarizes the key research findings that identify CYP2D6 and CYP1A2 as the primary enzymes catalyzing the 7-hydroxylation of Chlorpromazine. The data is derived from studies using recombinant enzymes, correlation analysis with known enzyme markers, and chemical inhibition assays in human liver microsomes nih.gov.

Application of Cell Culture Models for Metabolic and Pharmacological Investigations

Cell culture models provide a more integrated biological system than isolated enzymes, allowing for the study of cellular processes, including drug transport, metabolism, and pharmacological or toxicological responses.

Primary human hepatocytes are considered the gold standard for in vitro drug metabolism studies as they contain the full complement of phase I and phase II metabolic enzymes and cofactors mdpi.com. These models are used to investigate the rate of biotransformation of a parent drug and the subsequent formation and clearance of its metabolites. Advanced three-dimensional (3D) culture systems, such as spheroids or co-cultures with other liver cell types, have shown increased ability to predict drug metabolism and toxicity compared to conventional 2D monolayers nih.govmdpi.com. For instance, 3D co-culture models have been used to demonstrate Chlorpromazine-induced cholestasis mdpi.com. These systems are valuable for studying the formation of 7-Hydroxy Chlorpromazine from its parent compound in a cellular environment that more closely mimics the in vivo liver.

Table 3: Comparison of Hepatocyte Culture Models for Metabolic Studies
Model TypeKey FeaturesApplication in Biotransformation Studies
2D Monolayer CulturesCells grown on a flat surface.Traditional model for initial screening of metabolic pathways.
3D Spheroid CulturesSelf-aggregated clusters of hepatocytes.Maintains hepatocyte function and phenotype for longer periods, allowing for studies of long-term metabolism mdpi.com.
3D Co-Culture ModelsHepatocytes cultured with other liver cells (e.g., stellate cells, endothelial cells).More closely represents the complexity of the human liver, improving prediction of metabolism and drug-induced liver injury mdpi.com.
This table outlines the different types of hepatocyte culture models used in pharmaceutical research, highlighting their features and relevance for studying drug biotransformation, such as the conversion of Chlorpromazine to 7-Hydroxy Chlorpromazine.

To investigate the pharmacological effects of 7-Hydroxy Chlorpromazine Hydrochloride at the cellular level, researchers employ neuronal cell lines. These immortalized cells, often derived from human neuroblastomas like the SH-SY5Y line, provide a consistent and reproducible model system. Such models are used to assess how a compound affects cell viability, receptor binding, and downstream signaling pathways. For example, the parent compound Chlorpromazine has been shown to decrease the viability of SH-SY5Y neuroblastoma cells nih.gov. These cell lines can be used in comparative studies to determine if the 7-hydroxy metabolite has a similar, more potent, or less potent effect on neuronal cells than the parent drug. Endpoints such as neurite retraction or changes in gene expression can provide insight into the compound's neuropharmacological and potential neurotoxic effects nih.gov.

Organotypic Slice Culture Models in Neuropharmacological Research

Organotypic slice cultures represent a sophisticated ex vivo model that bridges the gap between dissociated cell cultures and in vivo animal studies. nih.gov These cultures involve growing thin slices of brain tissue, often from the hippocampus or cortex, in a controlled laboratory environment. nih.govnih.gov A key advantage of this model is the preservation of the complex 3D cytoarchitecture of the brain, including various cell types (neurons, astrocytes, microglia), their connections, and synaptic circuits nih.govfrontiersin.org. This structural integrity allows for the study of a compound's effect on neuronal networks and cell-cell interactions in a context that is more physiologically relevant than monolayer cell cultures nih.govfrontiersin.org. While direct studies on this compound in slice cultures are not prominent, the methodology is well-suited for this purpose. A comparative study on the activity of Chlorpromazine and 7-Hydroxychlorpromazine (B195717) has been conducted using an isolated perfused rat brain, a model that similarly preserves brain tissue architecture, demonstrating the utility of such systems for evaluating the neuropharmacological profiles of these compounds nih.gov.

Application of Animal Models in Mechanistic Metabolite Research (Focus on Biochemical and Molecular Mechanisms)

Animal models are fundamental in biomedical research for investigating the biochemical and molecular pathways of drug metabolites before any potential human trials. nih.gov They serve as crucial in vivo systems for elucidating basic pharmacokinetic parameters and for conducting toxicological studies. nih.gov The selection of an appropriate animal model is critical and depends on the resemblance between the animal species and humans concerning physiological and pathophysiological aspects. nih.gov

Rodent models, particularly rats and guinea pigs, have been instrumental in characterizing the metabolic profile and mechanistic actions of this compound. These models allow for detailed investigation into the compound's effects on central nervous system pathways and its metabolic fate.

Pharmacodynamic Research in Rats: Studies using rat models have demonstrated that 7-Hydroxy Chlorpromazine, an active metabolite of Chlorpromazine, exerts distinct effects on dopaminergic systems. medchemexpress.comcaymanchem.com Research has shown that the compound can increase dopamine (B1211576) turnover and elevate plasma prolactin levels in male rats. medchemexpress.comcaymanchem.com Furthermore, it effectively inhibits amphetamine-induced stereotyped behavior in rats, a standard method for assessing central dopaminergic activity. medchemexpress.com In isolated perfused rat brain models, the activity of 7-Hydroxy Chlorpromazine has been compared with its parent compound, Chlorpromazine, to understand its direct effects on brain metabolism and function, such as its influence on dopamine and homovanillic acid levels. nih.gov

Table 1: Observed Pharmacodynamic Effects of 7-Hydroxy Chlorpromazine in Rat Models

Effect Observation in Rat Models Relevant Pathway
Dopamine Turnover Increased Dopaminergic System
Prolactin Levels Increased plasma prolactin Neuroendocrine Regulation
Stereotyped Behavior Inhibition of amphetamine-induced behaviors Central Dopaminergic Activity

Pharmacokinetic and Metabolic Research in Rodents: In vitro studies using liver microsomes from rats and guinea pigs have been employed to investigate the glucuronidation of 7-Hydroxy Chlorpromazine. nih.gov These studies help to elucidate the conjugation pathways that are a critical part of its metabolism. Research has revealed differences in the rate of this metabolic process between species; for instance, the rate of conjugation by preparations of guinea pig liver was observed to be almost twice that measured with rat liver preparations. nih.gov The apparent Michaelis-Menten constant (KM) of the glucuronyltransferase for 7-Hydroxy Chlorpromazine in guinea pig liver microsomes was determined to be 9.5 X 10⁻⁵ M. nih.gov

Table 2: Comparative Glucuronidation of 7-Hydroxy Chlorpromazine in Rodent Liver Microsomes

Species Relative Rate of Conjugation Apparent KM of Transferase
Guinea Pig ~2x that of Rat 9.5 X 10⁻⁵ M
Rat Baseline Not specified in study

The selection of a non-rodent species for toxicological and metabolic studies is primarily driven by how its metabolism and absorption compare to humans. altasciences.com Key factors in this comparison are the similarities in cytochrome enzymes and transporters, which can be around 70% similar between species like the miniature swine and humans. altasciences.com An in vitro cross-species metabolite comparison is a standard approach to ensure that the animal model produces a similar pattern of major metabolites to that expected in humans. altasciences.com While extensive data on the specific metabolism of this compound in non-rodent models is not widely detailed in available literature, the principles of comparative pharmacology guide the selection process. For instance, in developing other small molecules, dogs and miniature swine have been used, with the choice depending on factors like the route of administration and specific pharmacodynamic responses. altasciences.com The goal is to use a model that provides adequate safety data covering the metabolites predicted to occur in humans. altasciences.com

Microbial Biotransformation Models (e.g., Cunninghamella elegans) as Analogues for Mammalian Metabolism

Microbial biotransformation is a valuable in vitro tool for studying and producing drug metabolites, often serving as a practical and ethical alternative to animal models. mdpi.comuitm.edu.my The filamentous fungus Cunninghamella elegans is a particularly effective microbial model for mammalian drug metabolism because it possesses cytochrome P-450 enzymes similar to those in mammals and can replicate a wide range of Phase I and II metabolic reactions. nih.govufrgs.br

Studies on the biotransformation of Chlorpromazine by Cunninghamella elegans have shown that the fungus metabolizes the compound extensively. nih.gov Within 72 hours of incubation, a variety of metabolites are produced that have also been identified in animal studies, demonstrating the fungus's utility as a predictive model. nih.gov The metabolic reactions, including sulfoxidation and hydroxylation, are suggested to be catalyzed by cytochrome P-450 enzymes, as the production of certain metabolites was inhibited by P-450 inhibitors. nih.gov

The metabolites of Chlorpromazine produced by C. elegans include hydroxylated and demethylated products. nih.gov Notably, the fungus produces metabolites related to 7-Hydroxy Chlorpromazine, such as N-desmethyl-7-hydroxychlorpromazine and 7-hydroxychlorpromazine sulfoxide (B87167). nih.gov This capability underscores the model's relevance in studying the formation of key active and inactive metabolites of Chlorpromazine.

**Table 3: Major Chlorpromazine Metabolites Produced by *Cunninghamella elegans***

Metabolite Percentage of Total Metabolites (%)
Chlorpromazine sulfoxide 36
7-hydroxychlorpromazine sulfoxide 36
N-desmethylchlorpromazine 11
N-hydroxychlorpromazine 11
N-desmethyl-7-hydroxychlorpromazine 6
7-hydroxychlorpromazine sulfoxide 5
Chlorpromazine N-oxide 2

Data from a study analyzing the biotransformation of chlorpromazine by C. elegans. nih.gov Note: The original source lists 7-hydroxychlorpromazine sulfoxide twice with different percentages, which may indicate formation via different pathways or potential isomers.

Structure Activity Relationship Sar Studies and Molecular Modeling of 7 Hydroxy Chlorpromazine Hydrochloride

Conformational Analysis and Stereochemistry Research

The spatial arrangement of atoms and functional groups in a molecule, known as its conformation and stereochemistry, is a critical determinant of its biological activity. mhmedical.comresearchgate.netmdpi.com For phenothiazine (B1677639) derivatives like chlorpromazine (B137089) and its metabolites, the flexibility of the tricyclic ring system and the orientation of the side chain are of particular importance.

Conformational studies of chlorpromazine have revealed that the phenothiazine nucleus is not planar but exists in a folded "butterfly" conformation along the nitrogen-sulfur axis. nih.gov The molecule also possesses a flexible N-dimethylaminopropyl side chain. This flexibility allows the molecule to adopt various conformations, which is thought to be crucial for its interaction with a range of receptors. The ability of phenothiazine drugs to adopt a conformation that is superimposable on a portion of the dopamine (B1211576) molecule is believed to correlate with their antipsychotic efficacy.

The importance of stereochemistry in drug action is well-established, as different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological properties. mhmedical.comresearchgate.netmdpi.com While chlorpromazine itself is not chiral, the introduction of substituents can create chiral centers. The stereochemical configuration of a drug molecule is pivotal as it governs the three-dimensional arrangement of atoms, which is a key factor in the specific interactions with biological macromolecules like enzymes and receptors.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Metabolite Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

The clinical relevance of 7-hydroxy chlorpromazine has been highlighted in studies of schizophrenic patients. It has been observed that patients under good clinical control had relatively higher plasma concentrations of the biologically active 7-hydroxy metabolite compared to poorly controlled patients, in whom the inactive sulphoxide metabolite was more predominant. nih.gov A highly significant difference was found in the ratio of 7-hydroxychlorpromazine (B195717) to chlorpromazine sulphoxide between these patient groups, suggesting that this ratio could be a predictor of therapeutic response. nih.gov

Table 1: Comparison of Chlorpromazine and its Metabolites in Biological Activity

CompoundRelative Potency/ActivityKey Structural Feature
Chlorpromazine Parent Compound2-chloro substitution
7-Hydroxy Chlorpromazine Biologically active metabolite7-hydroxyl group
Chlorpromazine Sulphoxide Biologically inactive metaboliteSulphoxide group

This table is a simplified representation based on the provided search results. The actual activities are complex and context-dependent.

Molecular Docking and Dynamics Simulations for Receptor Interaction Predictions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 7-hydroxy chlorpromazine, and its biological target, typically a protein receptor. nih.govnih.govresearchgate.netmdpi.com These methods provide insights into the binding mode, binding affinity, and the dynamic behavior of the ligand-receptor complex at an atomic level.

The primary pharmacological target for the antipsychotic action of chlorpromazine and its active metabolites is the dopamine D2 receptor. nih.gov Molecular docking studies of chlorpromazine with the D2 receptor have been performed to understand its binding mechanism. nih.govresearchgate.netnih.gov These studies help in identifying the key amino acid residues in the receptor's binding pocket that interact with the drug.

Molecular dynamics simulations can further refine the understanding obtained from docking studies by simulating the movement of the ligand and receptor over time. nih.govnih.govresearchgate.netmdpi.com An MD simulation of a 7-hydroxy chlorpromazine-D2 receptor complex could reveal the stability of the binding pose, the conformational changes in the receptor upon ligand binding, and the role of water molecules in mediating the interaction.

Table 2: Potential Interacting Residues in Dopamine D2 Receptor for Phenothiazines

Interaction TypePotential Amino Acid Residues
Hydrogen Bonding Asp, Ser, Thr, Tyr
Hydrophobic Interactions Phe, Trp, Leu, Val
Ionic Interactions Asp, Glu

This table represents a generalized view of potential interactions based on the nature of the D2 receptor binding pocket and is not specific to a single docking study.

Design and Synthesis of Analogs to Probe SAR and Functional Roles of the 7-Hydroxyl Group

The design and synthesis of analogs of a biologically active compound is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties, as well as understanding the structure-activity relationship (SAR). nih.govvu.nlnih.govresearchgate.netmdpi.com To probe the functional role of the 7-hydroxyl group of 7-hydroxy chlorpromazine, a series of analogs could be designed and synthesized with systematic modifications at this position.

One approach would be to replace the hydroxyl group with other functional groups of varying size, polarity, and hydrogen bonding capability. For example, replacing the hydroxyl group with a methoxy (B1213986) group (–OCH3) would eliminate the hydrogen bond donating ability while retaining some of the steric bulk. Synthesis of an analog with a fluoro (–F) or chloro (–Cl) group at the 7-position would introduce a halogen bond donor and alter the electronic properties. An amino group (–NH2) could also be introduced to explore the effect of a basic functional group at this position.

The synthesis of such analogs would likely start from a common phenothiazine intermediate, with the specific functional group at the 7-position being introduced at a suitable step in the synthetic route. The synthesis of phenothiazine itself can be achieved by reacting diphenylamine (B1679370) with sulfur. slideshare.net The synthesis of hydroxylated phenothiazine derivatives has been reported in the context of developing compounds with other biological activities, such as histone deacetylase 6 (HDAC6) inhibitors. nih.gov

Once synthesized, these analogs would be evaluated in a battery of in vitro and in vivo assays to determine their affinity for dopamine receptors and their antipsychotic activity. The resulting data would provide a detailed SAR for the 7-position of the chlorpromazine scaffold, clarifying the importance of the hydroxyl group for its biological activity. This knowledge could then be used to design more potent and selective antipsychotic agents.

Advanced Topics and Future Directions in 7 Hydroxy Chlorpromazine Hydrochloride Research

Role of 7-Hydroxy Chlorpromazine (B137089) Hydrochloride in Research on Polypharmacy Interactions

The metabolism of Chlorpromazine is complex, primarily occurring in the liver via Cytochrome P450 (CYP) enzymes, with CYP2D6 being a major pathway, alongside CYP1A2 and CYP3A4. drugbank.com 7-Hydroxy Chlorpromazine is one of the principal products of this metabolism. drugbank.comnih.gov The serum concentration and metabolic profile of Chlorpromazine and its metabolites, including 7-Hydroxy Chlorpromazine, can be significantly altered when co-administered with other drugs, a common scenario in polypharmacy.

Research has shown that Chlorpromazine itself can inhibit CYP enzymes. For instance, it has been identified as an inhibitor of CYP1A2 and a significant inhibitor of CYP2D6. nih.gov This inhibition can affect the metabolism of other drugs that are substrates for these enzymes. Conversely, drugs that inhibit or induce these enzymes can alter the formation of 7-Hydroxy Chlorpromazine. One study on Japanese schizophrenic inpatients found that co-administration of Chlorpromazine with Haloperidol led to significant increases in the plasma concentrations of Haloperidol, with the effect varying based on the patient's CYP2D6 genotype. nih.gov Patients with genotypes corresponding to poor or intermediate metabolizer status showed different interaction profiles, highlighting the genetic basis of polypharmacy interactions involving Chlorpromazine metabolism. nih.govnih.govyoutube.com

Furthermore, studies have explored the synergistic effects of Chlorpromazine and its metabolites with other classes of drugs. Research on the antimycobacterial properties of Chlorpromazine and its metabolites, including 7-hydroxychlorpromazine (B195717), revealed synergistic interactions when combined with aminoglycosides like kanamycin (B1662678) and streptomycin. rsc.org The fractional inhibitory concentration index (FICI) for combinations of 7-hydroxychlorpromazine with these drugs ranged from 0.19 to 0.5, indicating clear synergy. rsc.org This suggests that the metabolite itself contributes to polypharmacy effects, an area ripe for further investigation to understand the mechanisms of such synergistic actions and their clinical implications.

Table 1: Key Cytochrome P450 Enzymes in Chlorpromazine Metabolism

EnzymeRole in Chlorpromazine MetabolismImplication in PolypharmacyReference
CYP2D6 Major metabolic pathway. drugbank.comChlorpromazine is a significant inhibitor of CYP2D6. nih.gov Co-administration with other CYP2D6 substrates (e.g., Haloperidol) can lead to interactions, influenced by patient genotype. nih.gov drugbank.comnih.govnih.gov
CYP1A2 Contributes significantly to metabolism. drugbank.comChlorpromazine is an inhibitor of CYP1A2, potentially affecting the metabolism of other substrates for this enzyme. nih.gov drugbank.comnih.gov
CYP3A4 Involved in metabolism. drugbank.comLess inhibited by Chlorpromazine compared to other enzymes, but still a potential pathway for drug-drug interactions. nih.gov drugbank.comnih.gov

Metabolomics and Systems Biology Approaches to Comprehensive Chlorpromazine Metabolism Mapping

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a powerful tool for achieving a comprehensive understanding of drug metabolism. researchgate.net Instead of focusing on a single parent drug and a few known metabolites, metabolomics provides a snapshot of the complete metabolic fingerprint. youtube.com This is particularly valuable for drugs like Chlorpromazine, which has more than a dozen identified metabolites. drugbank.com

Recent studies have utilized liquid chromatography-mass spectrometry (LC-MS)-based metabolomics to analyze the metabolic changes following Chlorpromazine administration. mdpi.comnih.gov In one study, an untargeted metabolomics approach was used to measure metabolic profile changes in the plasma of mice after fatal intoxication with Chlorpromazine. mdpi.com This allowed researchers to identify a panel of endogenous metabolites, including L-acetylcarnitine and succinic acid, that were significantly perturbed, revealing disruptions in metabolic pathways related to the drug's toxic effects. mdpi.comnih.gov

Systems biology integrates these large metabolomics datasets with other 'omics' data (genomics, proteomics) to construct and validate mathematical models of metabolic networks. youtube.comunifi.it For Chlorpromazine, this means not just identifying 7-Hydroxy Chlorpromazine but understanding its position and flux within the entire human metabolic network. researchgate.net These models can predict how genetic variations (like CYP2D6 polymorphisms) or co-administration of other drugs will shift the entire metabolic equilibrium, providing a more holistic view of drug interactions and effects than traditional pharmacokinetic studies. unifi.it This approach moves research from simple correlation to a more causative understanding of the metabolic consequences of drug administration. youtube.com

Development of Novel Research Probes and Analytical Standards for Metabolite Studies

Accurate and sensitive detection of 7-Hydroxy Chlorpromazine in biological matrices is fundamental to research. This requires the development of sophisticated analytical methods and the availability of high-purity analytical standards. sigmaaldrich.com The quantification of Chlorpromazine and its major metabolites, including the 7-hydroxylated compound, has been achieved using techniques like gas chromatography/mass spectrometry (GC-MS) with selected ion recording. nih.gov A key innovation in this area is the use of stable isotope dilution, where deuterium-labeled variants of the metabolites serve as internal standards to ensure high specificity and accurate quantification. nih.gov

More recently, ultrahigh-performance liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry (UHPLC-Q-Orbitrap MS) has been developed for the simultaneous identification and determination of Chlorpromazine and its metabolites in various samples. nju.edu.cn This method offers high resolution and accuracy, enabling the reliable measurement of metabolites at low concentrations. nju.edu.cn The validation of such methods is rigorous, assessing parameters like linearity, limit of quantification (LOQ), and matrix effects to ensure the data is robust and reproducible. nju.edu.cn

Beyond traditional chromatography, there is ongoing research into novel research probes for rapid detection. A recent study reported a colorimetric assay for Chlorpromazine detection based on its ability to induce the formation of gold nanoparticles (AuNPs). rsc.orgnih.gov The resulting nanoparticles have a distinct surface plasmon resonance band that can be measured with a UV-vis spectrophotometer, with the signal being proportional to the drug concentration. nih.gov While this specific probe was developed for the parent drug, the principle could be adapted for its metabolites, offering a potential avenue for creating low-cost, rapid, and field-deployable sensors for metabolite screening. nih.gov

Table 2: Analytical Methods for Chlorpromazine Metabolite Detection

MethodPrincipleApplicationKey FeaturesReference
GC-MS Gas chromatography separation followed by mass spectrometry detection.Quantitative determination of Chlorpromazine and major metabolites in biological fluids. nih.govHigh specificity, uses stable isotope-labeled internal standards for accuracy. nih.gov nih.gov
UHPLC-Q-Orbitrap MS Ultra-high-performance liquid chromatography separation with high-resolution mass spectrometry.Identification and determination of Chlorpromazine and its metabolites in food and biological samples. nju.edu.cnHigh sensitivity and accuracy, allows for screening of multiple metabolites simultaneously. nju.edu.cn nju.edu.cn
Colorimetric Sensing (AuNPs) Drug-induced formation of gold nanoparticles (AuNPs) with a measurable color change.Rapid detection of the parent drug, Chlorpromazine, in various liquid samples. nih.govLow-cost, rapid analysis, suitable for on-site screening. nih.gov rsc.orgnih.gov

Application of Computational and Artificial Intelligence Tools in Metabolite Research

The fields of drug metabolism and toxicology are increasingly leveraging computational and artificial intelligence (AI) tools to accelerate research and improve predictive accuracy. researchgate.netnih.gov These in silico approaches offer the potential to screen vast numbers of compounds and predict their metabolic fates, reducing the time and cost associated with experimental work. nih.gov

For Chlorpromazine and its metabolites, theoretical studies using methods like Density Functional Theory (DFT) have been employed to investigate their characteristics and properties. univ-tlemcen.dzuniv-tlemcen.dz DFT calculations can determine the geometric, energetic, and reactivity properties of molecules, providing insights into their biological stability and potential interactions. univ-tlemcen.dz Such studies can help determine which metabolites are likely to be more or less toxic than the parent compound. univ-tlemcen.dz

Unexplored Research Avenues and Methodological Challenges in 7-Hydroxy Chlorpromazine Hydrochloride Studies

A significant unexplored avenue is the full characterization of the biological activity and toxicity of 7-Hydroxy Chlorpromazine itself. While it is known as a major metabolite, its specific contribution to the therapeutic or adverse effects of Chlorpromazine is not fully understood. Early research linked the presence of 7-Hydroxy Chlorpromazine to skin pigmentation and eye opacities in patients on long-term, high-dose therapy, suggesting it could be a potentially toxic metabolite. nih.gov This is a critical area that warrants modern toxicological investigation using current methods.

Another area for future research is the precise role of 7-Hydroxy Chlorpromazine in the synergistic drug interactions observed in polypharmacy. rsc.org While synergy has been demonstrated, the molecular mechanism and whether the metabolite is more or less active than the parent compound in these interactions is an open question. Methodological advancements will be needed to overcome the challenges of studying low-concentration, potentially unstable compounds to fully elucidate their biological roles. The continued development of highly sensitive analytical techniques and robust computational models will be essential to addressing these unexplored questions.

Q & A

Q. What validated methods are recommended for quantifying 7-Hydroxy Chlorpromazine Hydrochloride in biological samples?

To quantify this compound in plasma, reverse-phase HPLC with UV detection is widely used. Key steps include:

  • Sample preparation : Protein precipitation using acetonitrile or methanol, followed by centrifugation and filtration.
  • Chromatographic conditions : C18 column, mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30), flow rate 1.0 mL/min, and detection at 254 nm .
  • Validation parameters : Assess linearity (1–100 ng/mL), precision (RSD <5%), and recovery (>85%) using spiked plasma samples. Cross-validate with LC-MS for higher specificity .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

  • Short-term storage : Dissolved in methanol or DMSO at -20°C for ≤1 month.
  • Long-term storage : Lyophilized powder at -80°C in airtight, light-protected vials for ≤6 months. Avoid freeze-thaw cycles to prevent degradation .
  • Stability testing : Monitor via HPLC for decomposition peaks at 3-month intervals .

Q. How can UV-Vis spectrophotometry be optimized for routine analysis of this compound?

  • Reagent selection : Use phenol red in citrate buffer (pH 3.0) to enhance absorbance at 520 nm.
  • Calibration curve : Prepare standards in the range of 5–50 µg/mL (R² >0.995).
  • Interference mitigation : Apply second-derivative spectra (Savitzky-Golay algorithm, ∆λ = 10 nm) to resolve overlaps with excipients .

Advanced Research Questions

Q. How do CYP2D6 polymorphisms influence the pharmacokinetics of this compound?

  • Study design : Conduct a crossover trial with CYP2D6 inhibitors (e.g., quinidine 250 mg) and extensive metabolizers.
  • Urinary metabolite profiling : Quantify 7-Hydroxy Chlorpromazine via LC-MS/MS. CYP2D6 inhibition reduces metabolite excretion by 2.2-fold, indicating primary metabolic role .
  • Clinical implications : Correlate plasma levels with pharmacodynamic effects (e.g., prolactin elevation) to assess therapeutic variability .

Q. How can discrepancies between HPLC and immunoassay results be resolved?

  • Cross-validation : Analyze identical samples using both methods. Immunoassays may overestimate due to cross-reactivity with sulfoxide metabolites.
  • Matrix effects : Test for plasma protein binding using ultrafiltration. Adjust recovery factors if >15% deviation is observed .

Q. What neurochemical mechanisms underlie the anti-apomorphine effects of 7-Hydroxy Chlorpromazine?

  • In vivo models : Administer 1.6 mg/kg intravenously to rats and measure dopaminergic neuronal firing rates in the substantia nigra via microelectrode recordings.
  • Receptor binding assays : Compare affinity for D2 receptors (IC₅₀ = 12 nM) versus α-adrenergic receptors (IC₅₀ = 28 nM) using radiolabeled ligands. Metabolites like 3-hydroxy derivatives show higher D2 selectivity .

Q. What electrochemical oxidation pathways are relevant for analytical method development?

  • Controlled potential coulometry : In 9 N H₂SO₄, 7-Hydroxy Chlorpromazine undergoes two successive one-electron oxidations, forming a semiquinone radical intermediate.
  • Polarographic validation : Use a rotating Pt electrode to confirm oxidation peaks at +0.45 V and +0.75 V (vs. SCE) .

Q. How do formulation solvents impact the compound’s stability during in vivo studies?

  • Solvent screening : Test solubility/stability in DMSO, PEG300, and saline. DMSO solutions (10 mM) stored at -20°C retain >95% potency for 30 days.
  • In vivo compatibility : For rodent studies, use 5% DMSO + 40% PEG300 + 55% saline to prevent precipitation and ensure bioavailability .

Q. What strategies validate the compound’s role in reversing amphetamine-induced dopaminergic depression?

  • Experimental protocol : Administer D-amphetamine (2 mg/kg, IP) to rats, followed by 7-Hydroxy Chlorpromazine (1.6 mg/kg, IV). Monitor neuronal firing via extracellular recordings.
  • Data analysis : Normalize firing rates to baseline; significant reversal (p<0.01) confirms antidopaminergic efficacy .

Q. How do advanced spectral techniques improve quantification in complex matrices?

  • Resonance Rayleigh scattering (RRS) : Combine with molybdate ions to enhance sensitivity (LOD = 0.1 ng/mL). Optimize pH (3.0–4.0) and ionic strength (0.1 M KCl) for signal stability .
  • Cross-method correlation : Validate RRS results against HPLC-MS to ensure accuracy in urine and plasma samples .

Methodological Notes

  • Safety protocols : Use nitrile gloves, fume hoods, and closed systems to minimize exposure (H315, H319 hazards) .
  • Data contradiction management : Apply multivariate analysis (e.g., PCA) to isolate confounding variables in metabolic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.